

PSB-0963: A Dual Inhibitor of Ectonucleotidases CD73 and CD39

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSB-0963 is a synthetic organic small molecule that acts as a dual inhibitor of two critical ectoenzymes involved in the regulation of extracellular adenosine levels: ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39). By targeting both enzymes, PSB-0963 effectively blocks the conversion of proinflammatory extracellular ATP and ADP into the immunosuppressive nucleoside, adenosine. This mechanism of action positions PSB-0963 as a valuable research tool for investigating the roles of purinergic signaling in various physiological and pathological processes, particularly in the fields of immuno-oncology, inflammation, and thrombosis. This document provides a comprehensive overview of the structure, properties, and known biological activities of PSB-0963, including available quantitative data and generalized experimental protocols.

Core Properties of PSB-0963

PSB-0963 is a research compound identified as a dual inhibitor of CD73 and CD39. The sodium salt of the compound is typically used for experimental purposes.



Property	Value	Source	
IUPAC Name	1-amino-4-(anthracen-2- ylamino)-9,10- dioxoanthracene-2-sulfonate	IUPHAR/BPS Guide to PHARMACOLOGY	
Molecular Formula	C28H17N2NaO5S	MedKoo Biosciences[1]	
CAS Number	1213268-73-5 (sodium salt)	MedKoo Biosciences[1]	
Molecular Weight	516.50 g/mol	MedKoo Biosciences[1]	
Appearance	Solid	N/A	
Solubility	N/A	N/A	

Mechanism of Action and Signaling Pathways

PSB-0963 exerts its biological effects by inhibiting the enzymatic activity of CD39 and CD73. These two cell-surface enzymes play a central role in the purinergic signaling pathway, which regulates the balance between extracellular ATP and adenosine.

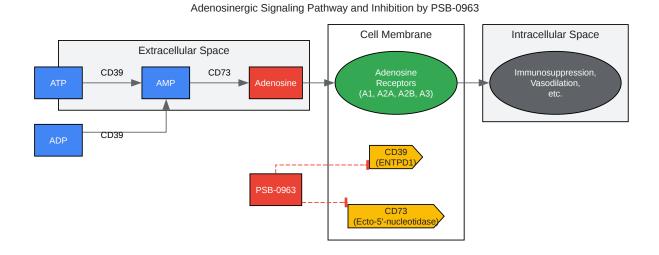
- CD39 (ENTPD1): This enzyme catalyzes the hydrolysis of ATP and ADP to AMP.
- CD73 (Ecto-5'-nucleotidase): This enzyme catalyzes the dephosphorylation of AMP to adenosine.

By inhibiting both enzymes, **PSB-0963** prevents the degradation of ATP and ADP and the subsequent production of adenosine.

The Adenosinergic Signaling Pathway

The following diagram illustrates the adenosinergic signaling pathway and the points of inhibition by **PSB-0963**.





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Caption: Inhibition of the Adenosinergic Pathway by PSB-0963.

Role in Immuno-oncology

In the tumor microenvironment, high levels of extracellular ATP can act as a "danger signal" to activate immune cells. However, cancer cells often upregulate CD39 and CD73 to convert this ATP into adenosine, which has potent immunosuppressive effects. Adenosine can inhibit the function of T cells and natural killer (NK) cells and promote the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

By blocking the production of adenosine, **PSB-0963** can potentially restore anti-tumor immunity.

Caption: **PSB-0963** reverses immunosuppression in the TME.

Quantitative Data

The following table summarizes the known inhibitory activities of **PSB-0963** against its primary targets.



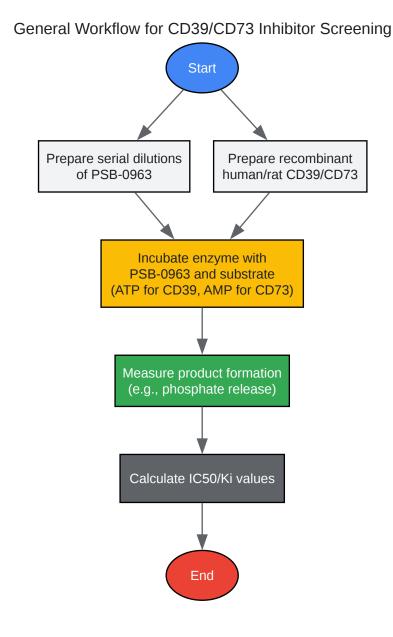
Target	Species	Assay Type	Parameter	Value	Source
ecto-5'- nucleotidase (CD73)	Rat	In vitro (soluble enzyme)	Ki	150 nM	MedKoo Biosciences[1], ProbeChem[2]
ectonucleosid e triphosphate diphosphohy drolase 1 (CD39)	Human	In vitro	Ki	~2.59 μM	MedKoo Biosciences[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **PSB-0963** are not readily available in the public domain. However, the following sections describe generalized methodologies for assessing the inhibitory activity of compounds against CD39 and CD73.

General Workflow for Inhibitor Screening





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Caption: Workflow for determining the inhibitory potency of **PSB-0963**.

CD73 Inhibition Assay (Malachite Green Assay)

This assay measures the release of inorganic phosphate from the hydrolysis of AMP by CD73.

- Reagents and Materials:
 - Recombinant human or rat CD73



o PSB-0963

- Adenosine 5'-monophosphate (AMP)
- Malachite Green reagent
- Assay buffer (e.g., Tris-HCl, pH 7.4)
- 96-well microplate

Procedure:

- 1. Add assay buffer to the wells of a 96-well plate.
- 2. Add serial dilutions of PSB-0963 to the wells.
- 3. Add a fixed concentration of CD73 to each well.
- 4. Pre-incubate the plate at 37°C for 15 minutes.
- 5. Initiate the reaction by adding a fixed concentration of AMP to each well.
- 6. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- 7. Stop the reaction by adding the Malachite Green reagent.
- 8. Measure the absorbance at a wavelength of approximately 620 nm.
- Data Analysis:
 - Generate a standard curve using known concentrations of phosphate.
 - Convert the absorbance values to the concentration of phosphate produced.
 - Plot the percentage of inhibition against the logarithm of the PSB-0963 concentration.
 - Determine the IC50 value from the dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.



CD39 Inhibition Assay

A similar malachite green-based assay can be used to determine the inhibition of CD39, with ATP or ADP as the substrate.

- · Reagents and Materials:
 - Recombinant human CD39
 - PSB-0963
 - Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP)
 - Malachite Green reagent
 - Assay buffer (e.g., Tris-HCl, pH 7.4, containing Ca2+ and Mg2+)
 - 96-well microplate
- Procedure:
 - The procedure is analogous to the CD73 inhibition assay, with the substitution of ATP or ADP for AMP as the substrate.
- Data Analysis:
 - Data analysis is performed as described for the CD73 inhibition assay.

Conclusion

PSB-0963 is a valuable pharmacological tool for the dual inhibition of CD73 and CD39. Its ability to block the production of immunosuppressive adenosine makes it a compound of significant interest for research in immuno-oncology and other fields where purinergic signaling plays a key role. While detailed information from a primary publication on its synthesis and characterization is not widely available, the existing data on its inhibitory potency provide a solid foundation for its use in in vitro and potentially in vivo studies. Further research is warranted to fully elucidate the therapeutic potential of this dual-targeting agent.



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 [https://www.benchchem.com/product/b1193545#psb-0963-structure-and-properties]

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